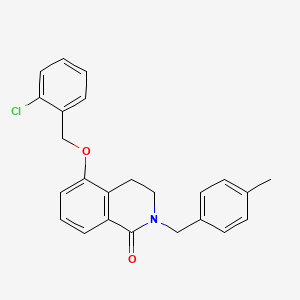

5-((2-chlorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

描述

属性

IUPAC Name |

5-[(2-chlorophenyl)methoxy]-2-[(4-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClNO2/c1-17-9-11-18(12-10-17)15-26-14-13-20-21(24(26)27)6-4-8-23(20)28-16-19-5-2-3-7-22(19)25/h2-12H,13-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNBFAUHLLIUTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCC3=C(C2=O)C=CC=C3OCC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-chlorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Isoquinolinone Core: The initial step involves the construction of the isoquinolinone core through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via an alkylation reaction, where the isoquinolinone core is treated with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Attachment of the Methylbenzyl Group: The final step involves the attachment of the 4-methylbenzyl group through another alkylation reaction, using 4-methylbenzyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.

化学反应分析

Types of Reactions

5-((2-chlorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the isoquinolinone core, potentially converting it to a tetrahydroisoquinoline derivative.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoquinolinones.

科学研究应用

Chemical Properties and Structure

The molecular formula of 5-((2-chlorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is . The compound contains a dihydroisoquinoline core structure, which is significant in medicinal chemistry for its role in various biological activities.

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds with isoquinoline structures exhibit anticancer properties. The dihydroisoquinoline framework is known for its ability to interact with various biological targets, potentially inhibiting tumor growth. Studies have shown that derivatives of isoquinoline can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

2. Neuroprotective Effects

Isoquinoline derivatives have been investigated for their neuroprotective effects. The compound may enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

3. Anti-inflammatory Properties

Compounds similar to this compound have been studied for their anti-inflammatory effects. They may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This action can be beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of isoquinoline derivatives, including compounds structurally related to this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, with mechanisms involving the induction of apoptosis and cell cycle arrest .

Case Study 2: Neuroprotective Effects

Research highlighted in Frontiers in Neuroscience examined the neuroprotective properties of isoquinoline derivatives. In vitro studies showed that these compounds could reduce neuronal cell death induced by oxidative stress, suggesting potential applications in treating neurodegenerative disorders .

Case Study 3: Anti-inflammatory Properties

A recent paper discussed the anti-inflammatory activity of similar compounds in animal models of arthritis. The study found that these compounds significantly reduced inflammation markers and improved joint function, indicating their potential as therapeutic agents for inflammatory diseases .

作用机制

The mechanism of action of 5-((2-chlorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity. The exact pathways involved depend on the biological context and the specific target being studied.

相似化合物的比较

Comparison with Structural Analogs

The target compound shares structural similarities with several analogs, differing primarily in substituent positions or core heterocycles. Below is a systematic analysis:

Positional Isomers of the Target Compound

Table 1: Comparison of Positional Isomers

Key Observations :

Lipophilicity : The para-methyl group in the target compound may increase logP relative to the meta-methyl analog (), influencing membrane permeability .

Symmetry : The para-chloro and para-methyl groups in ’s compound could enhance crystallinity, simplifying purification processes .

Functional Group Analogs

Table 2: Comparison with Oxadiazole-Based Analog ()

Key Observations :

Halogenation : The dichlorobenzyl group in ’s compound may enhance binding affinity to hydrophobic pockets but could also increase toxicity risks .

Spectroscopic Comparisons

While direct spectroscopic data for the target compound is unavailable, provides insights into NMR trends for structurally related dihydroisoquinolinones:

- 1H NMR : Aromatic protons in the target compound’s 2-chlorobenzyloxy group would exhibit splitting patterns distinct from para-substituted analogs due to ortho-proton coupling .

- 13C NMR : The para-methyl group in the target compound would resonate upfield (~21 ppm) compared to meta-methyl analogs (~23 ppm) due to shielding effects .

生物活性

5-((2-chlorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a compound of interest due to its potential biological activities, particularly in the context of neurological and inflammatory conditions. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H24ClN1O2. The compound features a dihydroisoquinoline backbone with substituents that may influence its pharmacological properties.

Research indicates that compounds similar to this compound may interact with neurotransmitter systems and inflammatory pathways. Specifically, isoquinoline derivatives have been studied for their ability to modulate GABAergic activity and inhibit phosphodiesterase enzymes, which play a crucial role in cyclic nucleotide signaling pathways involved in inflammation and neuronal signaling .

1. Neurological Effects

Studies have shown that isoquinoline derivatives can exhibit neuroprotective effects. For instance, they may enhance GABA receptor activity, leading to anxiolytic effects. The modulation of GABAergic neurotransmission is particularly relevant in the treatment of anxiety disorders and neuropathic pain .

2. Anti-inflammatory Properties

Compounds with similar structures have demonstrated anti-inflammatory activities by inhibiting the release of pro-inflammatory cytokines and mediators. This suggests that this compound could potentially be effective in managing conditions characterized by chronic inflammation .

Case Study 1: Neuropathic Pain

In a study focusing on neuropathic pain models, compounds structurally related to this compound were found to significantly reduce pain responses in animal models. The proposed mechanism involved the enhancement of GABAergic transmission and inhibition of excitatory neurotransmitter release .

Case Study 2: Inflammatory Response

Another investigation assessed the anti-inflammatory effects of isoquinoline derivatives in vitro. The results indicated that these compounds reduced the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophage cultures, suggesting a potent anti-inflammatory mechanism .

Research Findings

常见问题

Basic: How can researchers optimize the synthetic yield of 5-((2-chlorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one?

Methodological Answer:

The synthesis of dihydroisoquinolinone derivatives typically involves multi-step reactions. For example, acylation of the core structure with chlorobenzyl and methylbenzyl groups can be achieved using anhydrous dioxane, 4-dimethylaminopyridine (DMAP), and potassium carbonate under reflux conditions . Key steps include:

- Step 1: Coupling 2-chlorobenzyl chloride with the hydroxyl group of the dihydroisoquinolinone precursor via nucleophilic substitution.

- Step 2: Introducing the 4-methylbenzyl group using a benzylation reaction under inert atmosphere.

- Yield Optimization: Purification via silica gel column chromatography (hexane:ethyl acetate gradient) improves purity. Reaction monitoring with TLC (Rf ~0.4 in 3:1 hexane:EtOAc) ensures intermediate stability .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- 1H NMR Spectroscopy: Confirm substitution patterns (e.g., aromatic protons from chlorobenzyl at δ 7.2–7.4 ppm and methylbenzyl CH3 at δ 2.3 ppm) .

- Mass Spectrometry (MS): Validate molecular weight (expected [M+H]+ ~423.9 Da) .

- X-ray Crystallography: Resolve stereochemistry if chiral centers are present (e.g., dihydroisoquinolinone ring conformation) .

- HPLC-PDA: Assess purity (>95% for pharmacological studies) using C18 columns and acetonitrile/water mobile phases .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) often arise from:

- Crystalline vs. Amorphous Forms: Use differential scanning calorimetry (DSC) to identify polymorphs.

- pH-Dependent Solubility: Perform solubility assays in buffered solutions (pH 1.2–7.4) simulating physiological conditions.

- Co-Solvent Systems: Test dimethyl sulfoxide (DMSO) or PEG-400 mixtures for in vitro assays .

Example Workflow:

Characterize solid-state properties via powder XRD.

Compare experimental solubility with computational predictions (e.g., COSMO-RS) .

Advanced: What computational strategies predict the compound’s reactivity in novel reaction pathways?

Methodological Answer:

- Density Functional Theory (DFT): Calculate activation energies for proposed reactions (e.g., oxidation of the dihydroisoquinolinone ring).

- Machine Learning (ML): Train models on existing reaction databases (e.g., USPTO) to predict regioselectivity in benzylation or chlorination steps .

- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., DMSO vs. THF) .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Storage: Keep in amber vials under argon at –20°C to prevent oxidation/hydrolysis.

- Handling: Avoid prolonged exposure to moisture; use desiccants in storage containers .

- Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., replace 2-chlorobenzyl with 2-fluorobenzyl) using parallel synthesis .

- Biological Assays: Test analogs against target enzymes (e.g., acetylcholinesterase inhibition via Ellman’s assay) .

- Data Analysis: Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft ES) parameters with activity .

Advanced: What experimental controls are essential for reproducibility in kinetic studies of its degradation?

Methodological Answer:

- Control 1: Include radical scavengers (e.g., BHT) to assess oxidative degradation pathways.

- Control 2: Use deuterated solvents (e.g., D2O) in hydrolysis studies to track proton exchange.

- Instrument Calibration: Validate UV-Vis spectrophotometers with potassium dichromate standards before measuring degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。